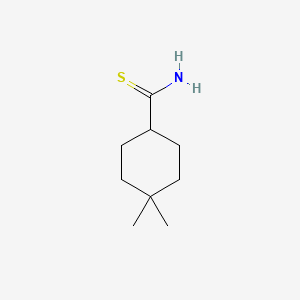

4,4-Dimethylcyclohexane-1-carbothioamide

Description

4,4-Dimethylcyclohexane-1-carbothioamide is a cyclohexane derivative featuring two methyl groups at the 4,4-positions and a carbothioamide (-C(=S)NH₂) functional group at the 1-position. Key identifiers for related compounds include:

- Molecular Formula: C₉H₁₆N₂S (estimated for the carbothioamide variant).

- Structural Features: Rigid cyclohexane backbone with steric hindrance from methyl groups and a polar thioamide group.

- Potential Applications: Carbothioamides are often explored in medicinal chemistry for enzyme inhibition or antimicrobial activity due to their sulfur moiety .

Properties

Molecular Formula |

C9H17NS |

|---|---|

Molecular Weight |

171.31 g/mol |

IUPAC Name |

4,4-dimethylcyclohexane-1-carbothioamide |

InChI |

InChI=1S/C9H17NS/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

ZOLWZOHZXSZOIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(=S)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylcyclohexane-1-carbothioamide typically involves the reaction of 4,4-dimethylcyclohexanone with thioamide reagents under specific conditions. One common method is the reaction of 4,4-dimethylcyclohexanone with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired carbothioamide.

Industrial Production Methods

Industrial production of 4,4-Dimethylcyclohexane-1-carbothioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out under mild conditions.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.

Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

4,4-Dimethylcyclohexane-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexane-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing its activity and interactions.

Comparison with Similar Compounds

Carbothioamide vs. Carboxamide Derivatives

The substitution of oxygen (carboxamide) with sulfur (carbothioamide) alters electronic and steric properties:

Research Findings :

Comparison with Dihydropyrazoline Carbothioamides ()

Dihydropyrazoline-1-carbothioamides share the carbothioamide group but differ in core structure:

Key Insight : Bulky substituents in pyrazoline carbothioamides enhance biological activity but reduce solubility compared to the simpler cyclohexane derivative.

Comparison with Cyclohexylamine Derivatives ()

4,4′-Methylenebis(cyclohexylamine) analogs highlight the impact of amine functional groups:

Research Implications : The carbothioamide group likely reduces acute toxicity compared to primary amines but may introduce unique metabolic pathways .

Biological Activity

4,4-Dimethylcyclohexane-1-carbothioamide (DMCA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DMCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈H₁₅NS

- Molecular Weight : 159.28 g/mol

- IUPAC Name : 4,4-Dimethylcyclohexane-1-carbothioamide

The biological activity of DMCA is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and influence cellular signaling pathways. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : DMCA can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Interaction : The compound may interact with receptors, affecting neurotransmission and other signaling processes.

Biological Activities

Research has indicated several potential biological activities associated with DMCA:

- Antimicrobial Activity : Preliminary studies suggest that DMCA exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Investigations into the cytotoxicity of DMCA have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of DMCA

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Reduced viability of cancer cells | |

| Anti-inflammatory | Decreased inflammation markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DMCA revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting a significant antimicrobial effect.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that DMCA reduced cell viability by up to 70% at a concentration of 100 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory properties of DMCA showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that DMCA could be a candidate for further development in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.